Triplumbous;dicitrate

Description

Contextualization of Lead Citrate (B86180) within Organometallic Chemistry

Lead citrate's position in organometallic chemistry is defined by the interaction between the lead(II) ion (Pb²⁺) and the citrate ligand. Citrate, a multidentate ligand, can coordinate with the lead ion through its carboxylate and hydroxyl groups. researchgate.net This interaction leads to the formation of stable complexes. The study of lead-citrate chemistry is a significant area of research, not only due to its coordination properties and stereochemistry but also because of its relevance to the biological behavior and toxicity of lead. researchgate.net

The synthesis and structural chemistry of lead citrate have been studied in detail, revealing that in aqueous solutions, the hard metal ionic character of Pb²⁺ is invoked by the presence of citrate ions, leading to the formation of a stable complex. researchgate.net This research has confirmed the ability of the bioligand citrate to coordinate with and solubilize the lead ion at low pH values. researchgate.net X-ray crystallographic studies have provided insights into the intricate structures of lead citrate complexes, showing various coordination modes and geometries. For instance, one study revealed a distorted trigonal bipyramidal geometry around the Pb²⁺ ion, with lead-oxygen distances ranging from 2.397(7) to 2.527(6) Å. researchgate.net The structure can be a two-dimensional network exhibiting multiple distinct Pb(II) sites and different modes of citrate bonding. researchgate.net

Historical Development of Research on Lead Citrate Compounds

The history of lead citrate in research is prominently linked to its application in electron microscopy. In 1963, E.S. Reynolds introduced the use of lead citrate at a high pH as an electron-opaque stain. nih.govrupress.org This method significantly enhanced the contrast of biological specimens, becoming a standard procedure in the field. nih.govleica-microsystems.com The double staining method, using uranyl acetate (B1210297) followed by lead citrate, has been a cornerstone of electron microscopy for decades due to its simplicity and effective staining results. nih.gov Lead ions from alkaline lead citrate solutions bind to sulfhydryl and carboxyl groups in tissues, which enhances contrast by interacting with proteins and glycogens. nih.gov

Beyond its use in microscopy, research into lead citrate has evolved. Early studies, dating back to 1942, investigated the lead citrate complex ion and its role in the physiology and therapy of lead poisoning. nih.gov More recent research has focused on its role as a precursor in the synthesis of other materials and in hydrometallurgical processes.

Current Research Landscape and Emerging Areas for Triplumbous dicitrate

The current research landscape for lead citrate is diverse and expanding. A significant area of focus is its application in the recycling of lead-acid batteries. The lead citrate precursor route is a well-established method for synthesizing nanostructural lead oxide from spent lead-acid battery paste, which is crucial for the recovery of waste lead. encyclopedia.pubmdpi.com Research in this area explores optimizing the leaching and crystallization processes of lead citrate from battery paste components like PbO and PbO₂. researchgate.netresearchgate.net

Furthermore, the synthesis and characterization of novel lead-citrate complexes continue to be an active area of investigation. Researchers are exploring different reaction conditions, such as varying pH and reactant ratios, to synthesize new crystalline structures with unique properties. researchgate.netresearchgate.net These studies contribute to a deeper understanding of the fundamental coordination chemistry of lead.

Emerging applications for lead citrate and other organo-metallic compounds include solar energy and water treatment. americanelements.com The development of new processes that avoid traditional smelting and electro-winning in lead recycling is another key research direction, with citric acid-based reagents playing a central role. researchgate.net

Interactive Data Table: Properties of Triplumbous dicitrate

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₀O₁₄Pb₃ | nih.govchemicalbook.comwikipedia.org |

| Molar Mass | 999.8 g·mol⁻¹ | chemicalbook.comwikipedia.org |

| Appearance | White odorless powder or crystals | wikipedia.org |

| Density | 4.63 g/cm³ | wikipedia.org |

| Boiling Point | 309.6 °C (589.3 °F; 582.8 K) | wikipedia.org |

| Solubility in water | Soluble | chemicalbook.comwikipedia.org |

| Solubility in alcohol | Slightly soluble | chemicalbook.comwikipedia.org |

Interactive Data Table: Synonyms and Identifiers

| Type | Identifier | Source |

| CAS Number | 512-26-5 (trihydrate) | nih.govwikipedia.org |

| IUPAC Name | 2-hydroxypropane-1,2,3-tricarboxylate;lead(2+) | nih.govwikipedia.org |

| PubChem CID | 159739 | nih.gov |

| EINECS | 208-141-1 | nih.govchemicalbook.com |

| Synonym | Trilead dicitrate | nih.gov |

| Synonym | Lead(II) Citrate | nih.gov |

Properties

Molecular Formula |

C12H10O14Pb3 |

|---|---|

Molecular Weight |

1.0e+03 g/mol |

IUPAC Name |

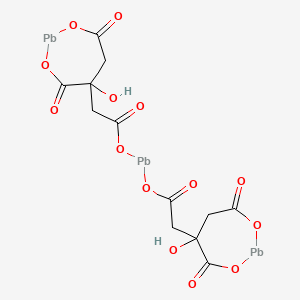

bis[[2-(5-hydroxy-4,7-dioxo-1,3,2λ2-dioxaplumbepan-5-yl)acetyl]oxy]lead |

InChI |

InChI=1S/2C6H8O7.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |

InChI Key |

HOQPTLCRWVZIQZ-UHFFFAOYSA-H |

Canonical SMILES |

C1C(=O)O[Pb]OC(=O)C1(CC(=O)O[Pb]OC(=O)CC2(CC(=O)O[Pb]OC2=O)O)O |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Triplumbous;dicitrate

Solution-Based Synthesis Approaches

Solution-based methods are the most common routes for synthesizing lead citrate (B86180) compounds. These approaches involve the dissolution of lead precursors in an aqueous medium followed by precipitation of the lead citrate complex, which can be controlled by adjusting various reaction parameters.

The precipitation of lead citrate from aqueous solutions is a widely employed technique that typically involves the reaction between a soluble lead salt and a source of citrate ions. researchgate.net A common laboratory-scale synthesis involves reacting lead(II) nitrate (B79036) with citric acid in water at a controlled pH. researchgate.net For instance, reacting Pb(NO₃)₂ with citric acid at a pH of 2 has been shown to yield crystalline lead citrate, specifically [Pb(C₆H₆O₇)]n·nH₂O. researchgate.net

Another significant application of precipitation is in the recycling of spent lead-acid batteries. mdpi.com In this process, lead compounds from the battery paste, such as lead sulfate (B86663) (PbSO₄), lead dioxide (PbO₂), and lead(II) oxide (PbO), serve as the precursors. mdpi.comomicsonline.org The synthesis is achieved through a leaching-crystallization process where the lead compounds are first leached into a solution and then precipitated as lead citrate. mdpi.com This method has been demonstrated to achieve lead recovery rates exceeding 99%. omicsonline.org The process is exothermic during leaching, followed by cooling to induce crystallization. omicsonline.org

A typical procedure for precipitating lead citrate from a lead salt like lead nitrate involves:

Dissolving lead nitrate in boiled, deionized water to prevent carbonate formation. utexas.edu

Separately dissolving a citrate salt, such as sodium citrate, in water. utexas.edu

Mixing the two solutions, which results in the formation of a milky white precipitate of lead citrate. utexas.edu

Controlling the pH, often by adding a base like sodium hydroxide (B78521), to finalize the reaction and influence the product's characteristics. utexas.edu

Citric acid (C₆H₈O₇) and its corresponding citrate salts (e.g., sodium citrate, Na₃C₆H₅O₇) are central to solution-based synthesis, performing multiple functions. mdpi.comnanopartz.com

Leaching and Complexing Agent : Citric acid is an effective leaching agent, capable of dissolving lead compounds like PbO and desulfurizing PbSO₄ from spent battery paste. mdpi.comomicsonline.org The citrate ion (C₆H₅O₇³⁻) is a bioligand that readily coordinates with the Pb²⁺ ion, forming stable, soluble lead-citrate complexes in aqueous solution, especially at low pH values. researchgate.net This complexation is crucial for bringing the lead into the solution phase before precipitation. researchgate.netacs.org

Precipitating Agent : While citrate ions help to dissolve lead precursors, adjusting the solution's conditions can reverse this process, causing lead citrate to precipitate. mdpi.com Lead citrate has limited solubility, and its crystallization can be promoted by factors such as cooling the solution or altering the pH. mdpi.comomicsonline.org

pH Control and Reaction Driver : The ratio of citric acid to citrate salt (CA/SC ratio) is a critical parameter for controlling the pH of the solution. mdpi.com An increase in the CA/SC molar ratio leads to a lower pH. This change in pH can significantly decrease the solubility of lead citrate, thereby promoting its precipitation and increasing the yield. mdpi.com Conversely, sodium citrate enhances the leaching of lead sulfate. mdpi.com In some syntheses, citric acid acts as both a reducing agent and a stabilizing or capping agent for the resulting particles. nanopartz.com

The following table summarizes the dual role of citrate in the synthesis process.

| Function | Agent | Mechanism of Action | Effect |

| Leaching/Dissolution | Citric Acid / Sodium Citrate | Forms soluble complexes with Pb²⁺ ions. mdpi.comresearchgate.net | Dissolves lead precursors like PbO and PbSO₄. mdpi.comomicsonline.org |

| Precipitation/Crystallization | Citric Acid | Decreases solution pH, reducing the solubility of lead citrate. mdpi.com | Induces the crystallization of high-purity lead citrate from the leach solution. mdpi.com |

Solid-State Synthesis Routes and Mechanochemical Approaches

Mechanochemical synthesis offers a solvent-free alternative to traditional solution-based methods. mdpi.com This technique utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations in solid reactants. google.com

The process involves grinding precursor powders together in a specialized mill. google.com The intense mechanical forces generated at the points of collision between the milling balls and the powder particles can activate solid-state reactions at or near room temperature. google.com This avoids the need for high-temperature calcination, which is often required in conventional solid-state synthesis and can lead to the loss of volatile components like lead(II) oxide. google.com

For lead-based compounds, mechanochemical synthesis can start with low-cost industrial oxides as precursors. google.com The reaction produces the desired electroceramic phase, such as lead citrate, directly in the milling chamber. google.com This bottom-up synthesis approach involves three key components: a metal precursor, a reducing agent, and a capping agent to stabilize the resulting nanoparticles. kobv.de Research has explored the mechanochemical synthesis of various materials, demonstrating its potential for producing a range of compounds, including those that are difficult to obtain through solution reactions. mdpi.comus-csic.es This method is noted for being environmentally benign and scalable. kobv.de

Green Chemistry Principles in Lead Citrate Synthesis

The synthesis of lead citrate is integral to the development of environmentally friendly, hydrometallurgical processes for recycling spent lead-acid batteries. mdpi.comflogen.org These methods are considered "green" alternatives to traditional high-temperature pyrometallurgy, which is associated with significant environmental drawbacks, including high energy consumption and the emission of SO₂ gas and lead particulates. flogen.org

Key aspects of green chemistry in lead citrate synthesis include:

Reduced Emissions : The citric acid-based hydrometallurgical route operates at much lower temperatures than smelting, significantly reducing harmful air emissions. mdpi.com

High Efficiency : The process is characterized by a short reaction time, simple operation, and excellent recovery of lead, often exceeding 99%. mdpi.comomicsonline.org

Valuable Precursor : The synthesized lead citrate serves as a high-purity precursor (up to 99.99%) for producing lead oxide. flogen.org This lead oxide can then be used to manufacture new battery pastes with excellent electrochemical performance, closing the recycling loop. mdpi.comflogen.org

Cost-Effectiveness : By optimizing reaction conditions and minimizing the consumption of reagents like citric acid, the process can be as cost-effective as, or even superior to, conventional pyrometallurgical technologies. omicsonline.orgflogen.org

The use of organic acids like citric acid is a cornerstone of this eco-friendly approach, enabling the sustainable recovery of lead from hazardous waste streams. acs.orgflogen.org

Control of Stoichiometry and Hydration States in Triplumbous Dicitrate Synthesis

The precise chemical formula and hydration state of the synthesized lead citrate product are highly dependent on the reaction conditions. mdpi.comomicsonline.org The two commonly reported stoichiometries are triplumbous dicitrate, [Pb₃(C₆H₅O₇)₂], often found as a trihydrate, and a 1:1 lead-to-citrate complex, [Pb(C₆H₆O₇)], which typically forms a monohydrate. mdpi.comresearchgate.netomicsonline.org

Factors influencing the final product include:

Starting Materials : The choice of lead precursor can dictate the stoichiometry. For example, using PbO as the starting material tends to yield [Pb(C₆H₆O₇)]·H₂O, whereas starting with PbSO₄ favors the formation of Pb₃(C₆H₅O₇)₂·3H₂O. omicsonline.org The latter is often more desirable due to a more favorable lead-to-citrate ratio, which reduces the consumption of the relatively expensive citric acid. omicsonline.org

pH : The pH of the reaction medium plays a critical role. One study showed that at a pH of 3.3, the synthesized product had a formula of Pb(C₆H₆O₇)·H₂O, while commercial lead citrate is often the Pb₃(C₆H₅O₇)₂·3H₂O form. researchgate.net

Temperature : Temperature primarily affects the crystal morphology rather than the chemical formula. mdpi.com Syntheses conducted at different temperatures (e.g., 35 °C vs. 95 °C) yielded products with the same chemical formula—Pb₃(C₆H₅O₇)₂—but with distinct crystal shapes, such as rods versus sheets. mdpi.com

Hydration State : The number of water molecules in the crystal lattice (hydration state) is a critical quality parameter. mdpi.comencyclopedia.pub Trihydrate is a common form for lead citrate. mdpi.comencyclopedia.pub The thermal decomposition of lead citrate trihydrate occurs in stages, with dewatering happening between 100–200 °C. mdpi.comencyclopedia.pub Controlling the hydration state is essential as it can affect product purity and stability. encyclopedia.pub

The following table details how synthesis parameters influence the product characteristics.

| Parameter | Condition | Observed Product/Effect | Reference |

| Starting Precursor | PbO | Stoichiometry of [Pb(C₆H₆O₇)]·H₂O | omicsonline.org |

| PbSO₄ | Stoichiometry of Pb₃(C₆H₅O₇)₂·3H₂O | omicsonline.org | |

| pH | 2 | Formation of [Pb(C₆H₆O₇)]n·nH₂O | researchgate.net |

| 3.3 | Formation of Pb(C₆H₆O₇)·H₂O | researchgate.net | |

| Temperature | 35 °C vs. 95 °C | Affects crystal morphology (rods vs. sheets), but not the chemical formula Pb₃(C₆H₅O₇)₂. | mdpi.com |

| CA/SC Molar Ratio | Increasing the ratio | Promotes crystallization by lowering pH. | mdpi.com |

Coordination Chemistry and Complexation Behavior of Lead Ii Citrate

Ligand Properties of Citrate (B86180) in Lead Complexation

Citrate, the conjugate base of citric acid, is a poly-dentate ligand, meaning it can bind to a central metal ion through multiple atoms simultaneously. fiveable.mewikipedia.org This ability to form a stable, ring-like structure with the metal ion is known as chelation. wikipedia.org The effectiveness of citrate as a chelating agent stems from its three carboxylate groups and one hydroxyl group, all of which can potentially participate in coordination. fiveable.me

The citrate ligand exhibits remarkable versatility in its coordination to lead(II). It can act as a tridentate chelating agent, binding to a single lead ion through two carboxylate oxygen atoms and the central hydroxyl group. researchgate.netjournals.co.za This mode of binding creates a stable chelate effect. researchgate.net Beyond simple chelation, citrate ligands can also act as bridging ligands, connecting multiple lead centers. Structural studies have revealed that a single citrate ligand can bridge as many as seven lead sites. researchgate.net

The coordination environment around the Pb(II) ion in these complexes is often irregular, described as hemidirected. researchgate.netnih.gov This geometry results from the influence of the stereochemically active 6s² lone pair of electrons on the lead ion, which occupies a position in the coordination sphere, causing the ligands to be arranged on one side of the metal center. researchgate.netresearchgate.net This results in a range of coordination numbers for lead in these complexes, from as low as four or five to as high as ten, with a clear distinction between shorter, proximal bonds and longer, distal interactions. researchgate.netnih.gov A recurring structural motif in some lead citrate complexes is the formation of rhomboidal Pb₂O₂ units, where citrate ligands link these dimeric units into larger chains. researchgate.net

Chelation and Coordination Modes of Citrate with Lead(II)

| Coordination Mode | Involved Functional Groups | Structural Outcome | Reference |

|---|---|---|---|

| Tridentate Chelation | Two carboxylate groups, one hydroxyl group | Forms a stable chelate ring with a single Pb(II) ion. | researchgate.netjournals.co.za |

| Bridging Ligand | Carboxylate groups | Links multiple Pb(II) centers, capable of bridging 3, 5, or 7 lead sites. | researchgate.net |

| Chain Formation | Terminal carboxylate groups | Connects adjacent dimeric Pb₂O₂ units into polymeric chains. | researchgate.net |

Citric acid (H₃C₆H₅O₇) is a triprotic acid, meaning it can lose up to three protons from its carboxyl groups, and potentially a fourth from its hydroxyl group at very high pH. In solution, it can exist in several protonation states, including H₃L, H₂L⁻, HL²⁻, and L³⁻ (where L represents the fully deprotonated citrate, C₆H₅O₇³⁻), depending on the pH of the medium. researchgate.netacs.org

The specific protonation state of the citrate ligand involved in coordination with lead(II) is highly dependent on the pH at which the complex is formed. researchgate.netresearchgate.net

At a low pH of 2, studies have identified a complex with the formula [Pb(C₆H₆O₇)]n·nH₂O, indicating that the citrate ligand is in the doubly deprotonated, monoprotonated state (C₆H₆O₇²⁻ or HL²⁻). researchgate.net

At a pH of 4.8, a complex has been crystallized containing both fully deprotonated citrate, (C₆H₅O₇)³⁻, and monoprotonated citrate, (C₆H₆O₇)²⁻, ligands within the same structure. researchgate.net In this specific structure, three of the four citrate groups were fully deprotonated, while one retained a single proton on a carboxyl group. researchgate.net

In various titanium(IV)-citrate complexes, which can serve as a model, the site of protonation is typically the terminal carboxylate group that is not participating in coordination to the metal ion. uoa.gr

Speciation and Equilibrium Studies of Lead(II)-Citrate Systems

The term "speciation" refers to the distribution of a chemical element among its various chemical forms in a system. In the lead-citrate system, speciation is primarily controlled by the pH and the concentrations of lead and citrate. researchgate.netmdpi.com These studies are crucial for understanding the solubility and mobility of lead in the presence of citrate. researchgate.netmdpi.com

The stability of a metal complex is quantified by its stability constant (log K). A higher stability constant indicates a more stable complex that is more readily formed. fiveable.memdpi.com Stability constants for various lead-citrate species have been determined through potentiometric titrations and other methods. journals.co.zacapes.gov.briaea.org These constants are essential for accurately modeling lead speciation. tandfonline.com It has been noted that the stability constant for lead-citrate complexes is generally lower than those for copper-citrate and nickel-citrate complexes, indicating that citrate has a comparatively lower affinity for lead when these other metals are present. mdpi.com

Selected Stability Constants (log K) for Lead(II)-Citrate Complexes

| Complex Species | Equilibrium Reaction | Log K | Reference |

|---|---|---|---|

| Pb(cit)⁻ | Pb²⁺ + cit³⁻ ⇌ Pb(cit)⁻ | 6.5 | scispace.com |

| Pb(Hcit) | Pb²⁺ + Hcit²⁻ ⇌ Pb(Hcit) | 4.55 | iaea.org |

| Pb(cit)₂⁴⁻ | Pb²⁺ + 2cit³⁻ ⇌ Pb(cit)₂⁴⁻ | 8.53 | iaea.org |

| Pb(Hcit)(cit)³⁻ | Pb²⁺ + Hcit²⁻ + cit³⁻ ⇌ Pb(Hcit)(cit)³⁻ | 10.19 | iaea.org |

Speciation diagrams, often generated using software like MEDUSA, visually represent the percentage of each lead-containing species as a function of pH. researchgate.netmdpi.com These diagrams show that at low pH (below ~5), the free hydrated lead ion (Pb²⁺) and the protonated complex Pb(H₂L)⁺ are significant species. researchgate.net As the pH increases from 2 to 6, the deprotonation of citric acid makes the less protonated ligands HL²⁻ and L³⁻ more available, which readily form several different complexes with Pb²⁺. researchgate.net

In the neutral to slightly alkaline pH range of 6.5 to 8.5, soluble anionic complexes such as Pb(C₆H₅O₇)⁻, Pb₂(C₆H₅O₇)₂²⁻, and Pb(C₆H₅O₇)₂⁴⁻ are formed, which facilitate the dissolution of lead. mdpi.com Specifically, at pH 8, the Pb(cit)⁻ complex is often the predominant species. mdpi.com However, as the pH rises further, typically above pH 9, the formation of lead hydroxide (B78521) (Pb(OH)₂) becomes favored, leading to precipitation and a decrease in the concentration of soluble lead-citrate complexes. researchgate.netmdpi.com

Predominant Lead-Citrate Species at Various pH Ranges

| pH Range | Dominant Species | Reference |

|---|---|---|

| < 5 | Pb²⁺ (aq), Pb(H₂L)⁺ | researchgate.net |

| 5 - 7 | Complexes with HL²⁻ and L³⁻ (e.g., PbL⁻) | tandfonline.com |

| 6.5 - 8.5 | Pb(cit)⁻, Pb₂(cit)₂²⁻, Pb(cit)₂⁴⁻ | mdpi.com |

| > 9 | Pb(OH)₂ (precipitate) | mdpi.com |

Formation of Mono- and Oligonuclear Lead Citrate Complexes

Lead-citrate chemistry encompasses the formation of both simple mononuclear complexes (containing one lead ion) and more complex oligonuclear or polynuclear complexes (containing multiple lead ions). researchgate.netresearchgate.netresearchgate.net

Mononuclear complexes, such as [Pb(cit)]⁻ and [Pb(Hcit)], are prevalent under specific concentration and pH conditions. mdpi.comiaea.org However, the ability of the citrate ligand to bridge metal centers strongly promotes the formation of larger aggregates. researchgate.netresearchgate.net

Oligonuclear species are readily formed. researchgate.net For instance, the doubly deprotonated citrate ligand can coordinate to Pb²⁺ to form dimeric units. researchgate.net These dimers can then be linked by the terminal carboxylate groups of other citrate ligands to form extended oligomeric or polymeric chains. researchgate.net A well-characterized example of a complex oligonuclear structure is {Na(H₂O)₃}[Pb₅(H₂O)₃(C₆H₅O₇)₃(C₆H₆O₇)]·9.5H₂O, which contains a core of five lead(II) ions bridged by four citrate ligands in different protonation states. researchgate.net The formation of such polynuclear species is a key feature of lead-citrate coordination chemistry. researchgate.netmdpi.com

Influence of Environmental Factors on Lead Citrate Complexation (e.g., ionic strength)

The formation and stability of lead(II) citrate complexes are highly sensitive to the chemical conditions of the aqueous environment. inchem.orgnumberanalytics.com Key environmental factors, particularly the ionic strength and pH of the solution, play a crucial role in determining the specific nature (speciation) and equilibrium of these complexes. numberanalytics.comwur.nl Understanding these influences is critical for predicting the behavior, mobility, and bioavailability of lead in systems where citrate is present. inchem.orgrsc.org

The ionic strength of a solution, which is a measure of the total concentration of dissolved ions, directly impacts the thermodynamic activity of the reacting species. numberanalytics.comnih.gov In the context of lead citrate complexation, an increase in ionic strength introduces a higher concentration of background electrolyte ions. These ions create an electrostatic shield around the lead (Pb²⁺) and citrate ions, which dampens their mutual attraction. nih.gov Consequently, a general trend observed in metal-ligand systems is that the stability of the formed complexes tends to decrease as the ionic strength of the medium increases. nih.gov

Research into the complexation of divalent metals with citrate has confirmed this dependency. Studies show that stability constants for metal-citrate complexes decrease with rising ionic strength. nih.gov This effect is particularly pronounced in solutions with low initial ionic strength, where even minor additions of electrolyte can cause significant shifts in the complexation equilibrium. nih.gov For example, at a constant pH, the fraction of a metal that is complexed by citrate can be substantially lower in a high ionic strength environment compared to a dilute solution. nih.gov

Table 1: Stability Constants (logβ) for Lead(II) Citrate Species at a Fixed Ionic Strength

The following table presents the stability constants for several lead(II) citrate species, as determined in a solution with an ionic strength (I) of 1 M. whiterose.ac.uk

| Species Description | Stoichiometric Formula | logβ Value |

| Lead-citrate (1:1) | [Pb(Cit)]⁻ | 4.44 whiterose.ac.uk |

| Lead-citrate (1:2) | [Pb(Cit)₂]⁴⁻ | 5.92 whiterose.ac.uk |

| Protonated lead-citrate (1:1) | [Pb(H·Cit)] | 8.11 whiterose.ac.uk |

| Diprotonated lead-citrate (1:1) | [Pb(H₂·Cit)]⁺ | 10.89 whiterose.ac.uk |

| Protonated lead-citrate (1:2) | [Pb(H·Cit)₂]³⁻ | 10.61 whiterose.ac.uk |

| Dimeric lead-citrate (2:2) | [Pb₂(Cit)₂]²⁻ | 10.70 whiterose.ac.uk |

This data is based on potentiometric measurements and illustrates the variety of stable complexes that can form. whiterose.ac.uk

Crystallization Science and Engineering of Lead Citrate

Nucleation and Growth Mechanisms of Lead Citrate (B86180) Crystals

The formation of lead citrate crystals from a solution is governed by the fundamental processes of nucleation and crystal growth. encyclopedia.pubmdpi.com Nucleation is the initial step where small, stable clusters of molecules, known as nuclei, form within a supersaturated solution. mdpi.com The growth of these nuclei into larger crystals is then dependent on two primary mechanisms: the diffusion of the solute to the crystal surface and the subsequent surface reaction where the solute integrates into the crystal lattice. acs.org

Control of Crystallization Parameters for Desired Morphologies

The morphology of lead citrate crystals, which can range from rods to sheets, can be controlled by manipulating various crystallization parameters. mdpi.com This control is crucial as the crystal shape and size impact the material's properties and performance in subsequent applications. mdpi.com

Temperature and Cooling Rate Effects

Temperature plays a significant role in determining the final morphology of lead citrate crystals. mdpi.com Varying the initial temperature of the crystallization solution can dramatically alter the crystallization kinetics, leading to different crystal shapes. mdpi.com For instance, studies have shown that at a synthesis temperature of 35°C, lead citrate crystals tend to be sheet-like, whereas at 95°C, they form as rod-like structures. mdpi.com A larger temperature difference between the initial and final temperatures of the solution generally promotes the crystallization of lead citrate. mdpi.com

The cooling rate is another critical parameter. A controlled cooling rate can influence the nucleation and growth rates, thereby affecting the particle size. mdpi.com For example, in the crystallization of sodium citrate, adjusting the cooling rate was found to be effective in controlling the particle size. mdpi.com While specific data for lead citrate is limited, the principle remains that slower cooling rates generally lead to larger crystals due to lower nucleation rates and growth being the dominant process. acs.org

Table 1: Effect of Temperature on Lead Citrate Crystal Morphology

| Synthesis Temperature (°C) | Resulting Crystal Morphology |

|---|---|

| 35 | Sheet-like |

| 95 | Rod-like |

Data sourced from He et al. (2017). mdpi.com

pH and Concentration Effects

The pH of the crystallization solution significantly impacts the yield and can influence the morphology of lead citrate crystals. The solubility of lead citrate is severely inhibited outside a pH below 6. mdpi.com Adjusting the pH can therefore be used to effectively produce lead citrate crystals. mdpi.com For instance, increasing the citric acid to sodium citrate molar ratio leads to a decrease in the solution's pH and promotes the crystallization of lead citrate. mdpi.com

The concentration of reactants is also a key factor. In the leaching of lead sulfate (B86663) to form lead citrate, an increase in the sodium citrate concentration was found to enhance the process. mdpi.com Conversely, increasing the molar ratio of citric acid to sodium citrate, which effectively increases the citric acid concentration, can promote the crystallization of lead citrate from the leach solution. mdpi.com The supersaturation level, a direct consequence of concentration, is a crucial driving force for crystallization, and its control is essential for managing the nucleation and growth rates. mdpi.com

Table 2: Influence of pH on Lead Citrate Crystallization

| Parameter | Observation |

|---|---|

| pH < 6 | Promotes lead citrate precipitation. mdpi.com |

| Increasing CA/SC Molar Ratio | Decreases pH and promotes crystallization. mdpi.com |

CA/SC refers to the molar ratio of citric acid to sodium citrate.

Influence of Additives and Impurities

Additives and impurities present in the crystallization solution can significantly affect the nucleation, growth kinetics, and morphology of the resulting crystals. d-nb.inforesearchgate.net These substances can either inhibit or promote crystal growth by adsorbing onto the crystal surfaces. d-nb.info In industrial processes, such as the recycling of lead-acid batteries, the presence of various ions and organic compounds from the raw materials can act as impurities. encyclopedia.pub

While specific studies on the influence of a wide range of additives on lead citrate crystallization are not abundant, the general principle is that even trace amounts of foreign substances can alter the crystal habit. d-nb.inforesearchgate.net For example, ultrasonic treatment, which can be considered an external additive of energy, has been shown to transform flake-like lead citrate crystals into a columnar morphology. mdpi.comresearchgate.net

Industrial Crystallization Processes for Lead Citrate

In an industrial context, the crystallization of lead citrate is often part of a larger hydrometallurgical process, particularly for the recycling of spent lead-acid batteries. mdpi.com The process typically involves leaching lead compounds, such as lead sulfate, with a solution of citric acid and sodium citrate. mdpi.comdergipark.org.tr Following the leaching step, controlled crystallization is employed to recover lead citrate from the solution. mdpi.com

The main methods to induce crystallization on an industrial scale include cooling the saturated solution and adjusting the pH by altering the molar ratio of citric acid to sodium citrate. mdpi.com Both methods have been shown to be effective in achieving a high recovery of lead citrate, exceeding 99% in some cases. mdpi.com The choice of crystallization method and the control of process parameters are vital for producing a lead citrate precursor with the desired physical characteristics for subsequent processing, such as calcination to produce lead oxide. mdpi.comdergipark.org.tr

Seeded Crystallization Techniques for Lead Citrate

Seeded crystallization is a powerful technique to control the crystal size distribution and improve the quality of the final product. mdpi.comhamptonresearch.com This method involves introducing small crystals of the desired material (seeds) into a supersaturated solution to promote crystal growth over nucleation. hamptonresearch.comnih.gov By controlling the number and size of the seed crystals, it is possible to influence the final particle size and morphology of the product. hamptonresearch.com

While there is a general acknowledgment of the importance of seeded crystallization in the broader field of citrate production, specific research on seeded crystallization techniques for lead citrate is not extensively detailed in the provided search results. mdpi.com However, the principles of seeded crystallization are broadly applicable. Adding seed crystals at the right moment and in the correct amount is crucial for achieving a uniform particle size. mdpi.com This technique holds promise for optimizing the industrial production of lead citrate by providing better control over the crystallization process and the final product's properties. mdpi.comnih.gov

Applications of Triplumbous;dicitrate in Advanced Materials and Methodologies

Lead Citrate (B86180) as a Precursor in Material Synthesis

The controlled decomposition of lead citrate makes it an excellent precursor for the synthesis of various lead-based materials. This process is central to innovative recycling methods and the production of materials with specific morphologies and properties.

Synthesis of Lead Oxide (PbO) and Other Lead-Based Ceramics

A significant application of triplumbous dicitrate is in the synthesis of lead oxide (PbO), particularly in the context of recycling spent lead-acid batteries. seepvcforum.com This process presents a more environmentally friendly alternative to traditional smelting methods. seepvcforum.comfaithind.com In this hydrometallurgical route, lead compounds from the battery paste, such as lead sulfate (B86663) (PbSO₄), are leached using a solution of citric acid or a citrate salt, which results in the formation of a lead citrate precursor. faithind.combaerlocher.com

The controlled thermal decomposition or calcination of this lead citrate precursor at relatively low temperatures (e.g., 370°C) yields ultra-fine or nano-structured lead oxide particles. seepvcforum.combaerlocher.com The characteristics of the final PbO product, such as particle size and crystalline phase (e.g., α-PbO or β-PbO), can be controlled by adjusting the calcination conditions, including temperature and atmosphere (air or inert gas like N₂). baerlocher.comtaylorandfrancis.com Research has shown that this method can produce high-purity, nanostructural lead oxide with particle sizes ranging from 50 to 200 nanometers. baerlocher.com This recovered lead oxide is valuable as it can be used to manufacture new battery pastes, demonstrating a closed-loop recycling process. faithind.com

The synthesis process involves several key steps:

Leaching: Reacting the spent lead paste with a citrate solution to dissolve the lead compounds.

Precipitation/Crystallization: Forming solid lead citrate from the solution. faithind.comleica-microsystems.com

Calcination: Heating the lead citrate precursor to decompose it into lead oxide. seepvcforum.combaerlocher.com

Different forms of lead citrate, such as Pb(C₆H₆O₇)·H₂O and Pb₃(C₆H₅O₇)₂·3H₂O, can be synthesized depending on the pH of the leaching solution, and both can serve as precursors to lead oxide. pvcstabilizer.com

Table 1: Synthesis of Lead Oxide from Lead Citrate Precursor

| Precursor Compound | Leaching Agent | Calcination Temperature | Resulting Product | Particle Size | Source(s) |

|---|---|---|---|---|---|

| Lead Citrate (from spent battery paste) | Citric Acid / H₂O₂ | 370°C | Ultra-fine PbO/Pb powder | 100–500 nm | seepvcforum.com |

| Pb(C₆H₆O₇)·H₂O | Citric Acid | 370°C (in air) | Mixture of β-PbO, α-PbO, and Pb | 100–200 nm | baerlocher.com |

| Pb(C₆H₆O₇)·H₂O | Citric Acid | Not specified (in N₂) | β-PbO with small amounts of Pb and C | 50–60 nm | baerlocher.com |

| Pb₃(C₆H₅O₇)₂·3H₂O | Citrate salt solution | Not specified (in N₂) | Orthorhombic β-PbO | Not specified | specialchem.com |

Polymer Stabilization Applications

Lead-based compounds have a long history of use as stabilizers in polymers, particularly in polyvinyl chloride (PVC). seepvcforum.comwikipedia.org These stabilizers are crucial for protecting the polymer from degradation caused by heat and light (UV radiation) during processing and throughout the product's lifespan. faithind.com Lead stabilizers function by neutralizing acidic byproducts, such as hydrogen chloride (HCl), that are released during the thermal degradation of PVC, thereby preventing the breakdown of the polymer's structural integrity. wikipedia.org

While specific research detailing "triplumbous dicitrate" as a primary polymer stabilizer is not abundant, its properties as a lead compound are relevant. The major advantages of using lead stabilizers in PVC formulations include excellent heat and light stability, good electrical properties, low water absorption, and a wide processing range, all at a low cost. seepvcforum.com Common types of lead stabilizers include basic lead sulfate and lead stearate. faithind.com Given that citrate esters are also used as plasticizers that can offer good heat and light stability to polymers, it is plausible that lead citrate could contribute to stabilization. scispace.com However, due to health and environmental concerns associated with lead, there has been a significant industry shift towards alternative stabilization systems, such as calcium-based and organotin stabilizers. seepvcforum.comwikipedia.org

Role in Environmental Remediation Technologies

The ability of the citrate ion to form stable, soluble complexes with lead ions is harnessed for environmental remediation purposes, including the recovery of lead from waste products and the cleanup of contaminated sites. pvcstabilizer.com

Leaching and Extraction of Lead from Contaminated Matrices (e.g., spent batteries, soils)

Citrate-based solutions are highly effective at leaching and extracting lead from various contaminated solid materials. A primary application is in the hydrometallurgical recycling of spent lead-acid batteries, as mentioned previously. Solutions containing citric acid and sodium citrate can efficiently dissolve lead sulfate (PbSO₄), lead(IV) oxide (PbO₂), and lead(II) oxide (PbO) from the battery paste to form soluble lead-citrate complexes. faithind.comleica-microsystems.com The efficiency of this leaching process is influenced by factors such as temperature, citrate concentration, and pH. faithind.compvcchemical.com Research indicates that increasing the temperature and sodium citrate concentration can significantly enhance the dissolution of lead sulfate. faithind.com This method is considered a green technology because it operates at low temperatures, reduces harmful emissions like SO₂ and lead dust associated with smelting, and allows for the recovery of lead in a reusable form. faithind.com

Beyond battery recycling, citric acid is used for the remediation of lead-contaminated soils. Soil washing with chelating agents like citric acid can extract heavy metals, reducing their bioavailability and environmental risk. wikipedia.org Studies have demonstrated that citric acid can effectively solubilize lead from contaminated soil, making it available for phytoextraction—a process where plants absorb contaminants from the soil. scispace.com The application of citric acid to lead-contaminated soil has been shown to increase the uptake and translocation of lead into the shoots of plants like maize by as much as 14-fold. scispace.com

Table 2: Efficiency of Citric Acid in Lead Extraction from Various Matrices

| Contaminated Matrix | Leaching/Extraction Agent | Key Findings | Reported Efficiency | Source(s) |

|---|---|---|---|---|

| Spent Lead-Acid Battery Paste (PbSO₄) | Citric Acid/Sodium Citrate Solution | Increased temperature and citrate concentration enhance leaching. | >99% recovery of lead as lead citrate. | faithind.com |

| Lead-Contaminated Soil | Citric Acid (0.3 M) and Malic Acid (0.3 M) | A 4:1 ratio of citric to malic acid was highly effective. | Up to 88.65% removal of lead from the soil. | wikipedia.org |

| Anaerobically Digested Sludge | Citric Acid | Effective at pH 3 with a 1-day leaching time. | Up to 100% removal of lead. | leica-microsystems.com |

| Contaminated Shooting Range Soil | Citrate Solution (0.7 M) with Zero-Valent Iron | Simultaneous extraction and recovery of lead. | Up to 99.0% removal and recovery. |

Adsorption and Removal of Lead Ions from Aqueous Solutions

Citric acid is also utilized to modify adsorbent materials to enhance their capacity for removing lead ions from contaminated water. By treating materials like cellulose with citric acid, additional carboxyl groups are introduced onto the adsorbent's surface. These functional groups act as active sites that can bind with lead ions (Pb²⁺), effectively removing them from the solution. The efficiency of this adsorption process is dependent on factors such as the pH of the solution, the dosage of the adsorbent, and the temperature. Studies using citric acid-modified cellulose showed a significant increase in lead adsorption, with removal percentages reaching up to 94%.

Triplumbous Dicitrate in Advanced Electron Microscopy Staining

Triplumbous dicitrate, often referred to simply as lead citrate, is a standard and widely used heavy metal stain in transmission electron microscopy (TEM). It is typically used as a final or "post-stain," often in conjunction with uranyl acetate (B1210297), to enhance the contrast of ultrathin biological tissue sections.

The high atomic number of lead makes it very effective at scattering the electron beam. When sections are treated with lead citrate, the lead ions bind to various cellular structures, increasing their electron density and making them appear darker in the final micrograph. Lead citrate binds to proteins and glycogen and acts as a mordant for osmium and uranyl acetate, further enhancing the contrast of structures like ribosomes, membranes, and the cytoskeleton.

The most common formulation is known as Reynolds' stain, which is prepared by reacting lead nitrate (B79036) with sodium citrate in a carbon dioxide-free environment, followed by the addition of sodium hydroxide (B78521) to raise the pH to 12. The high pH is critical for the staining efficacy and the stability of the solution. A major challenge when working with lead citrate is its high reactivity with atmospheric carbon dioxide, which leads to the formation of an insoluble white precipitate, lead carbonate (PbCO₃). This precipitate can contaminate the specimen grids, obscuring details. Therefore, preparation and staining procedures must be carried out under conditions that minimize exposure to CO₂.

Interactions with Specimen Components for Staining

The staining action of triplumbous dicitrate is based on its chemical interaction with various components within a fixed and embedded biological specimen. It shows a notable affinity for proteins and glycogen, contributing to the visualization of these macromolecules. pharmtech.com The lead ions in the citrate complex bind to negatively charged groups within the specimen. These binding sites are often created or enhanced by the initial fixation and embedding procedures.

Osmium tetroxide, a common primary fixative in electron microscopy, plays a crucial role in the staining process. It not only preserves cellular structures but also interacts with lipids and proteins, and the reduced osmium provides binding sites for lead ions from the lead citrate solution. leica-microsystems.com This interaction significantly enhances the contrast of membranes and other osmiophilic structures.

Furthermore, lead citrate can interact with the uranyl ions deposited during the primary staining with uranyl acetate. This double-staining procedure is the standard for achieving high contrast in TEM. leica-microsystems.com Uranyl acetate has a strong affinity for phosphate and amino groups, thereby staining nucleic acids and certain proteins. The subsequent application of lead citrate builds upon this initial layer of staining, with lead ions binding to the bound uranyl ions, effectively increasing the electron density of these structures even further. wikipedia.orgtaylorandfrancis.com The precise binding is thought to involve the formation of complexes with negatively charged macromolecules, such as those containing phosphate and carboxyl groups.

Table 1: Staining Characteristics of Triplumbous dicitrate in TEM

| Cellular Component | Staining Affinity | Enhancement Mechanism |

| Ribosomes | High | Binds to ribonucleoproteins, enhanced by prior uranyl acetate staining. |

| Membranes | High | Interacts with osmium-fixed lipids and associated proteins. |

| Glycogen | High | Direct binding to glycogen granules. |

| Proteins | Moderate to High | Binds to negatively charged amino acid residues. |

| Nucleic Acids | Indirect | Primarily enhances contrast by binding to previously bound uranyl acetate. |

Analytical Chemistry Applications

Based on the available research, the application of Triplumbous dicitrate in the specified areas of analytical chemistry is not well-documented.

Standard Reference Material in Spectrophotometry and Chromatography

There is no significant evidence in the provided search results to suggest that Triplumbous dicitrate is used as a standard reference material in spectrophotometry or chromatography.

Polarographic Studies of Metal-Ligand Systems

While polarographic studies of lead complexes with various ligands have been conducted, specific studies focusing on the polarography of the Triplumbous dicitrate complex are not prominently featured in the available literature. Research has been published on the polarographic study of mixed ligand complexes of lead(II) with other carboxylate ions and imidazole, which demonstrates the feasibility of using polarography to study lead-ligand systems. ias.ac.in However, detailed polarographic studies specifically centered on the lead-citrate system itself are not described in the provided sources.

Advanced Analytical Methodologies for Studying Triplumbous;dicitrate

Spectroscopic Methods for Characterization

Spectroscopic techniques are fundamental in elucidating the structural and compositional details of lead citrate (B86180) complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced two-dimensional techniques, offers profound insights into the molecular structure and bonding within lead citrate complexes. Techniques such as Gradient Heteronuclear Multiple Bond Correlation (gHMBC-NMR) are invaluable for establishing connectivity between atoms that are separated by multiple bonds, which is crucial for characterizing complexation sites. ufrn.brnumberanalytics.com

A study on titanium and lead citrate complexes utilized 1H NMR, 13C NMR, and gHMBC-NMR to investigate their formation and structure in aqueous solutions. ufrn.brresearchgate.net The gHMBC-NMR technique, in particular, facilitates the identification of carbon atoms within the citric acid molecule that are affected by complexation with the lead ion. ufrn.br For instance, the gHMBC spectrum of a mixed titanium-lead citrate complex (TiPbCit) revealed correlations between the methylene (B1212753) hydrogens of the citric acid molecule and specific carbon atoms, indicating the precise locations of metal-ligand interactions. researchgate.net This allows for a better visualization of the complexation sites and the influence of the Pb²⁺ ion on the citrate molecule's electronic environment. ufrn.brresearchgate.net

Table 1: Application of gHMBC-NMR in Lead Citrate Complex Analysis

| NMR Technique | Information Obtained | Relevance to Triplumbous dicitrate |

|---|---|---|

| gHMBC-NMR (Heteronuclear Multiple Bond Correlation) | Identifies long-range correlations (2-4 bonds) between heteronuclei (e.g., ¹H and ¹³C). ufrn.brnumberanalytics.com | Allows for the unambiguous assignment of carbon signals and helps pinpoint the specific carboxyl and hydroxyl groups of the citrate ligand that are coordinated to the lead (Pb²⁺) ion. ufrn.brresearchgate.net |

| ¹H NMR | Provides information on the proton environment. Changes in chemical shifts indicate complexation. researchgate.net | Shifts in the methylene proton signals of citric acid upon addition of lead confirm the formation of a lead-citrate complex. researchgate.net |

| ¹³C NMR | Provides information on the carbon skeleton. Chemical shift changes indicate which carbons are involved in binding to the metal ion. researchgate.net | Used to observe the influence of the lead ion on the electronic density of the carboxyl groups in the citrate molecule. researchgate.net |

X-ray Diffraction (XRD) is a primary technique for identifying crystalline phases and assessing the purity of synthesized lead citrate compounds. rms-foundation.ch By comparing the diffraction pattern of a sample to known standards, the specific phase and composition can be determined. rms-foundation.chrsc.org

Several studies have utilized XRD to characterize lead citrate products. The reaction of lead(II) nitrate (B79036) with citric acid at a pH of 2 was shown to yield a crystalline product identified by X-ray crystallography as [Pb(C₆H₆O₇)]n·nH₂O. researchgate.net The XRD pattern of this compound has served as a reference in subsequent studies. researchgate.net For example, lead citrate synthesized at a pH of 3.3 showed an XRD pattern similar to that of Pb(C₆H₆O₇)·H₂O. researchgate.net

In other research, XRD analysis confirmed that under different synthesis conditions, such as varying temperatures and molar ratios of citric acid to sodium citrate, the resulting product consistently matched the pattern for Pb₃(C₆H₅O₇)₂·3H₂O. mdpi.com This demonstrates the utility of XRD in confirming that process variables did not alter the final chemical composition of the lead citrate phase. mdpi.com XRD is also crucial for verifying the purity of the final product and ensuring the absence of precursor materials like lead sulfate (B86663) after desulfurization processes. researchgate.net

Table 2: XRD Findings on Lead Citrate Phases

| Reported Phase | Synthesis Conditions | Key XRD Finding | Reference |

|---|---|---|---|

| [Pb(C₆H₆O₇)]n·nH₂O | Pb(NO₃)₂ with citric acid at pH 2. | First structural characterization of this lead-citrate species. | researchgate.net |

| Pb(C₆H₆O₇)·H₂O | Synthesized at pH 3.3. | Pattern matched the standard reported by Kourgiantakis et al. (2000). | researchgate.net |

| Pb₃(C₆H₅O₇)₂·3H₂O | Synthesized from PbSO₄ in citric acid/sodium citrate solution. | Composition was confirmed to be consistent despite varying temperature and reactant molar ratios. | mdpi.com |

| β-PbO and Pb | Formed after calcination of lead citrate. | Proved that the desulfurization of lead paste was complete. | researchgate.net |

Electrochemical Techniques for Lead Citrate Complex Analysis

Electrochemical methods are powerful tools for analyzing the formation and behavior of lead citrate complexes in solution. uoa.gr Techniques such as voltammetry can be used to determine the speciation and stability of metal complexes. researchgate.netresearchgate.net

Studies have employed methods like differential pulse anodic stripping voltammetry (DPASV) and cathodic stripping voltammetry for the sensitive determination of lead ions, often in the presence of complexing agents like citrate. ukm.myrsc.orgbohrium.com The principle involves the accumulation of the metal complex onto an electrode surface before it is electrochemically stripped off, generating a signal proportional to its concentration. ukm.my The presence of citrate can influence the electrochemical response; for instance, in the simultaneous determination of lead and zinc, citrate buffers were among the electrolytes tested to optimize the analysis. ukm.my

The electrochemical behavior of the citrate ion itself on electrode surfaces has also been investigated, as its interaction with the electrode can influence metal deposition mechanisms. researchgate.net Cyclic voltammetry has been used to define the electrochemical signature of metal-citrate complexes, providing data on their redox behavior which is sensitive to pH. uoa.gr This information is critical for understanding the stability of lead citrate species in various chemical environments. uoa.gr

Computational Chemistry Approaches

Computational chemistry provides theoretical models that complement experimental findings, offering molecular-level insights into the properties of triplumbous dicitrate.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are used to simulate the electronic structure of lead citrate complexes. ufrn.brumbc.edursc.org These simulations provide fundamental information about bonding, charge distribution, and molecular orbitals.

One study employed ab initio quantum mechanic simulations to investigate the electronic structure and natural bond orbital (NBO) charges of titanium and lead citrate complexes. ufrn.brresearchgate.net Such calculations help to understand how the lead ion affects the electronic density of the citric acid carboxyl groups upon complexation. researchgate.net DFT calculations have also been used to model the interaction of citrate with mineral surfaces and to calculate binding energies, which is crucial for understanding adsorption and reaction mechanisms at a molecular level. rsc.orgresearchgate.net These theoretical approaches are essential for interpreting spectroscopic data and understanding the intrinsic properties of the lead-citrate bond. nih.gov

Table 3: Quantum Mechanical Methods in Lead Citrate Research

| Method | Focus of Study | Key Insights | Reference |

|---|---|---|---|

| Ab initio / NBO | Electronic structure and charge distribution in TiPbCit complexes. | Revealed the influence of Pb²⁺ on the electronic density of citrate's carboxyl groups. | ufrn.brresearchgate.net |

| DFT | Adsorption and interaction of citrate on mineral surfaces. | Calculated binding energies and identified energetically favorable complexation structures. | rsc.org |

| DFT + Solvent Ion Model | Surface reactivity of lead-containing solids in water. | Delineated structure-property relationships for surfaces that release Pb²⁺. | umbc.edu |

Thermodynamic modeling is essential for predicting the stability and speciation of lead citrate complexes under varying conditions of pH and electrochemical potential. mdpi.commdpi.com Pourbaix (E-pH) diagrams and species fraction diagrams are two of the most common tools used for this purpose. researchgate.net

Pourbaix diagrams for the Pb-citrate-H₂O system show the conditions under which different lead species (including soluble complexes and solid phases) are thermodynamically stable. researchgate.netwikidoc.org Studies have shown that in the presence of citrate, the region of lead stability shifts, indicating that lead is more easily oxidized and dissolved. researchgate.netwikidoc.org For example, in a Pb-citrate-S-H₂O system, soluble complexes like Pb(cit)⁻ and Pb(cit)₂⁴⁻ are favored in a pH range of approximately 5 to 8.5. researchgate.netenpress-publisher.com

Species fraction diagrams illustrate the relative concentration of different lead citrate complexes as a function of pH. researchgate.net At a citrate concentration of 0.3 M and a pH of 8, the Pb(cit)⁻ complex is the favored species. mdpi.com However, at a higher citrate concentration of 1.0 M, the Pb(cit)₂⁴⁻ complex becomes more dominant. mdpi.com This type of modeling is invaluable for optimizing industrial processes such as the hydrometallurgical leaching of lead from ores or waste materials, as it helps identify the optimal pH and ligand concentration to maximize the formation of soluble lead citrate complexes. mdpi.com

Table 4: Predominant Lead-Citrate Species from Thermodynamic Models

| Model Type | Conditions | Predominant Species Predicted | Reference |

|---|---|---|---|

| Pourbaix Diagram | Pb-citrate-S-H₂O system, 25 °C | Pb(cit)⁻ and Pb(cit)₂⁴⁻ are stable between pH 5 and 8.5. | researchgate.netenpress-publisher.com |

| Species Fraction Diagram | 0.3 M citrate concentration | Pb(cit)⁻ is favored at pH 8. | mdpi.com |

| Species Fraction Diagram | 1.0 M citrate concentration | Pb(cit)₂⁴⁻ and Pb(cit)₂(OH)₂⁴⁻ formation occurs. | mdpi.com |

| Species Fraction Diagram | 0.1 M citrate, 1.9 mM Pb²⁺ | Multiple complexes including PbH₂L⁺, PbHL, and PbL⁻ form between pH 2 and 6. | researchgate.net |

Future Research Directions and Challenges for Triplumbous;dicitrate

Development of Novel Synthesis Pathways with Enhanced Sustainability

The traditional synthesis of lead citrate (B86180) solutions, such as the widely used Reynolds method, involves the reaction of lead nitrate (B79036) with sodium citrate in an aqueous solution. emsdiasum.comutexas.edu While effective, this pathway presents opportunities for improvement in line with the principles of green chemistry. rsc.orgjocpr.com Future research is directed towards developing synthesis routes that are more environmentally benign, efficient, and sustainable.

Key areas of development include:

Use of Greener Solvents: While the current synthesis is aqueous, investigations into alternative solvent systems, such as bio-based solvents or supercritical CO₂, could minimize the environmental footprint, particularly in downstream purification steps. jocpr.comjddhs.com

Alternative Precursors and Feedstocks: A promising avenue for sustainable synthesis involves utilizing lead-containing waste streams as a starting material. Research has demonstrated the feasibility of leaching lead sulfate (B86663) from spent lead-acid battery paste and subsequently crystallizing it into lead citrate. mdpi.com This circular economy approach not only provides a valuable product but also addresses a significant environmental waste problem.

Energy-Efficient Methodologies: Exploring energy-efficient synthesis techniques, such as microwave-assisted or continuous flow processes, could reduce energy consumption and reaction times compared to traditional batch methods. jddhs.commdpi.com

Atom Economy and Waste Reduction: Pathways that maximize the incorporation of reactants into the final product (high atom economy) and minimize the formation of by-products are central to green chemistry. fiveable.me Future syntheses will aim to reduce or eliminate waste products, moving away from stoichiometric reagents towards catalytic processes where possible.

Table 1: Comparison of Synthesis Pathway Attributes

| Feature | Traditional Synthesis (e.g., Reynolds) | Future Sustainable Synthesis |

|---|---|---|

| Lead Source | Lead Nitrate (Virgin Material) | Recycled Lead from Industrial Waste (e.g., Batteries) mdpi.com |

| Solvent | Water | Water, Bio-solvents, Supercritical CO₂ jocpr.com |

| Energy Input | Conventional Heating/Stirring | Microwave-Assisted, Flow Chemistry mdpi.com |

| Waste Profile | Aqueous waste streams | Reduced waste, potential for closed-loop systems |

| Key Principle | Efficacy and Purity | Sustainability, Circular Economy, Efficiency rsc.org |

Exploration of New Application Domains for Lead Citrate Derivatives

While triplumbous dicitrate is well-established as a contrast-enhancing stain in transmission electron microscopy (TEM), its unique chemical properties suggest potential for a wider range of applications. wikipedia.org Research into lead citrate and its derivatives is branching into materials science, environmental technology, and sensor development.

Nanomaterials Synthesis: Lead citrate serves as a valuable precursor for the synthesis of lead-based nanomaterials. frontiersin.org Specifically, lead citrate precursors can be calcined at relatively low temperatures to produce nanosized lead oxide (PbO) powder. researchgate.net These nanoparticles have potential applications in pigments, gas sensors, and battery manufacturing. frontiersin.org

Nanosensor Technology: The natural affinity of the citrate ligand for divalent metal ions has been leveraged in the development of chemical nanosensors. researchgate.net Functionalizing nanoparticles with citrate creates sensitive platforms for detecting various ions. researchgate.netbiointerfaceresearch.com Lead citrate derivatives could be explored for creating selective sensors for specific analytes or for understanding the environmental fate of lead.

Environmental Remediation Studies: The interaction between lead and citrate is crucial for understanding the mobility and biotoxicity of lead in biological and environmental systems. researchgate.net Further research can explore the use of citrate-based compounds in chelation therapy or as agents for the controlled precipitation and remediation of lead contamination in water. frontiersin.org

Table 2: Potential Application Domains for Lead Citrate Derivatives

| Domain | Current/Established Application | Potential Future Application | Underlying Principle |

|---|---|---|---|

| Microscopy | Contrast agent for TEM wikipedia.org | Development of targeted or functionalized staining agents | High electron density of lead enhances image contrast. |

| Materials Science | Limited | Precursor for lead oxide (PbO) nanoparticles researchgate.net | Controlled thermal decomposition (calcination) of the lead-organic framework. |

| Sensor Technology | None | Component in lead-selective chemical nanosensors researchgate.net | Specific binding affinity between the lead-citrate complex and target analytes. |

| Toxicology/Enviro. | Research tool to study lead toxicity researchgate.net | Agent for lead remediation or detoxification | Chelation of lead ions by the citrate ligand. frontiersin.org |

Advanced Structural Elucidation Techniques for Complex Lead Citrate Systems

The structural chemistry of lead citrate is intricate, with lead's coordination properties and the multidentate nature of the citrate ligand allowing for the formation of complex polymeric structures. One crystalline form has been shown to contain five distinct Pb(II) coordination sites and four different modes of citrate bonding. researchgate.net While classical techniques like single-crystal X-ray diffraction and Fourier-transform infrared (FT-IR) spectroscopy have provided foundational insights, future research will benefit from the application of more advanced analytical methods. researchgate.net

Synchrotron-Based Techniques: High-resolution X-ray techniques available at synchrotron facilities can provide more detailed electron density maps, enabling a more precise understanding of the bonding environment around the lead centers, especially in complex or poorly crystalline samples.

Solid-State NMR Spectroscopy: For lead citrate systems that are difficult to crystallize, solid-state Nuclear Magnetic Resonance (NMR) can provide invaluable information about the local environment of the lead (²⁰⁷Pb) and carbon (¹³C) atoms, helping to distinguish between different coordination modes and identify the presence of various citrate species.

Advanced Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to study the lead-citrate species that exist in solution, providing insights into the formation of oligomeric units and the stability of the complexes under different pH conditions. scispace.com

Integration of Theoretical and Experimental Studies for Deeper Understanding

A synergistic approach combining computational modeling with empirical research is critical for unraveling the complexities of triplumbous dicitrate. compchem.nl While experimental techniques provide essential data on structure and properties, theoretical studies can offer a deeper understanding of the underlying electronic structure, bonding, and reactivity. rasayanjournal.co.in

Future research will focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to model the geometry of lead citrate complexes, predict their spectroscopic signatures (like IR and NMR spectra), and calculate the strength of the bonds between lead and the citrate ligand. rasayanjournal.co.innih.gov Such calculations can help interpret experimental data and provide insights into the most stable structures.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of lead citrate in solution over time. This approach can be used to study the dynamics of complex formation, the role of solvent molecules, and the mechanisms by which lead citrate interacts with biological substrates during the staining process.

Predictive Modeling for New Materials: By developing accurate computational models validated by experimental data, researchers can begin to predict the properties of novel, yet-to-be-synthesized lead citrate derivatives. nih.govnih.gov This in silico screening approach can guide synthetic efforts towards materials with desired functionalities for new applications.

Overcoming Challenges in Large-Scale Production and Purification

Transitioning from laboratory-scale synthesis to large-scale industrial production presents several significant challenges, primarily related to product stability, purity, and handling.

Combating Carbonate Contamination: A primary challenge is the high reactivity of alkaline lead citrate solutions with atmospheric carbon dioxide (CO₂), which leads to the precipitation of insoluble lead carbonate. wikipedia.orgscispace.com This contamination compromises the quality and efficacy of the product. Industrial-scale solutions involve manufacturing under controlled, CO₂-free atmospheres and using specialized packaging, such as nitrogen-filled ampoules or airless pump systems, to prevent degradation. google.comuranyless.com

Ensuring Purity and Consistency: The quality of the final product can be affected by the purity of the initial reagents, as older lead salts may contain decomposition products that cause turbidity. scispace.com Large-scale production requires stringent quality control of raw materials. Advanced purification methods are also necessary to ensure batch-to-batch consistency. A patented industrial method outlines purification options including reduced pressure distillation, activated carbon treatment, and barium carbonate absorption. google.com Controlled crystallization is another key step for achieving high purity. mdpi.com

Safe Handling and Waste Management: Given the toxicity of lead compounds, large-scale production necessitates robust safety protocols to protect workers. google.com Furthermore, efficient management and treatment of lead-containing waste streams are crucial to minimize environmental impact.

Table 3: Production and Purification Challenges and Solutions

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| CO₂ Reactivity | Alkaline solutions react with atmospheric CO₂ to form lead carbonate precipitate. wikipedia.orgscispace.com | - Synthesis in a CO₂-free environment.- Use of boiled, CO₂-free distilled water. emsdiasum.com- Packaging in nitrogen-filled or airless containers. google.comuranyless.com |

| Impurity Control | Impurities from aged reagents or side reactions can cause turbidity and poor performance. scispace.com | - Strict quality control of starting materials.- Purification via centrifugation, filtration, distillation, or activated carbon. google.com |

| Process Scalability | Reproducing lab conditions at an industrial scale while maintaining quality. | - Development of standardized industrial protocols.- Implementation of automated process controls. google.com |

| Product Stability | The solution can degrade over time, limiting its shelf-life. | - Optimization of pH and concentration.- Use of stabilizing agents.- Storage in sealed, opaque containers. scispace.com |

Q & A

Q. How should researchers address gaps in literature on triplumbous dicitrate’s environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.